4,4'-Bipyrimidine

Coordination Chemistry Organometallics Electron Transfer

Select 4,4'-Bipyrimidine over generic bipyridine linkers when MOF or coordination polymer design demands architectural precision. Its unique ambidentate coordination—accessible through both inner and outer nitrogen atoms—enables non-linear topologies (ladder-type, heterometallic networks) unattainable with 4,4'-bipyridine. The low-lying π* LUMO delivers superior π-acceptor capacity for tuning low-valent metal centers (Mo(0), W(0), Ru(II)), producing red-shifted MLCT bands essential for advanced photocatalysts, photosensitizers, and ionic Ir(III)-based LECs/OLEDs. Substitution at the 6,6'-positions allows systematic modulation of reduction potential for optimized catalytic cycles in electrochemical CO₂ reduction.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 2426-94-0
Cat. No. B1266620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bipyrimidine
CAS2426-94-0
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C2=NC=NC=C2
InChIInChI=1S/C8H6N4/c1-3-9-5-11-7(1)8-2-4-10-6-12-8/h1-6H
InChIKeyTZLCPYJWWDXRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bipyrimidine (CAS 2426-94-0) for Advanced Coordination Chemistry and Materials Science Applications


4,4'-Bipyrimidine (CAS 2426-94-0) is a symmetrical, nitrogen-rich heterocyclic compound belonging to the class of α-diimine ligands, characterized by two pyrimidine rings connected at the 4 and 4' positions. It is primarily utilized as a versatile building block in coordination chemistry for the construction of metal-organic frameworks (MOFs) and coordination polymers [1], as a strong π-acceptor ligand in transition metal complexes [2], and as a key structural component in materials for photochemical and electrochemical applications .

Why 4,4'-Bipyrimidine Cannot Be Directly Replaced by Other Bipyridine or Bipyrimidine Isomers in Critical Applications


The seemingly subtle regioisomerism between 4,4'-bipyrimidine and its close analogs like 2,2'-bipyrimidine or 2,2'-bipyridine results in fundamentally different electronic and coordination behaviors that preclude simple substitution. Computational and experimental studies have established a distinct ordering of frontier molecular orbital (FMO) energies and charge distributions among these isomers [1]. 4,4'-Bipyrimidine exhibits a uniquely low-lying π* (LUMO) level compared to other bidiazines and bipyridines, which translates directly to superior π-acceptor capacity and stronger metal-to-ligand back-bonding [2]. Furthermore, its specific arrangement of nitrogen atoms enables ambidentate coordination modes (both inner and outer nitrogens) that are not accessible to other isomers, leading to divergent polymer topologies and complex stabilities [3]. This fundamental electronic and geometric differentiation necessitates rigorous selection based on quantitative performance criteria rather than perceived class similarities.

Quantitative Performance Comparison of 4,4'-Bipyrimidine Against Key Analogs


Superior π-Acceptor Strength of 4,4'-Bipyrimidine Relative to 2,2'-Bipyridine

4,4'-Bipyrimidine (bpm) exhibits a significantly stronger π-acceptor capacity compared to the ubiquitous 2,2'-bipyridine (bpy) ligand. This is a direct consequence of its lower-lying π* LUMO energy, which facilitates more efficient metal-to-ligand back-bonding in low-valent transition metal complexes [1].

Coordination Chemistry Organometallics Electron Transfer

Unique Ambidentate Coordination in 4,4'-Bipyrimidine Enabling Heterometallic 2D Networks Compared to 4,4'-Bipyridine

Unlike the simple linear bridging ligand 4,4'-bipyridine (bpy), 4,4'-bipyrimidine (bpm) acts as an ambidentate ligand. It can chelate to a single metal center via its 'bipyridine-like' inner nitrogens while simultaneously using its two outer, terminal nitrogens to bridge to other metal ions [1]. This dual functionality enables the rational construction of higher-order architectures that are unattainable with simple ditopic linkers like 4,4'-bipyridine.

Coordination Polymer MOF Synthesis Crystal Engineering

Tunable Electronic Structure via Substituent Effects Compared to Other Bidiazine Isomers

The electronic properties of 4,4'-bipyrimidine can be finely tuned through substitution, particularly at the 6,6' positions, which creates a larger π-electronic system and enhances its π-acceptor capacity beyond that of the parent compound [1]. This tunability is a key differentiator from other bidiazine isomers like 2,2'-bipyrimidine, which exhibit different substitution effects on their electrochemical and photophysical properties [2].

Photophysics Electrochemistry Ligand Design

Distinct Ionization Energies in Gas Phase Compared to Other Bipyrimidine Isomers

Gas-phase UV photoelectron spectroscopy reveals that the ionization energies (IEs) of the bipyrimidine isomers are distinct and correlate with the relative ordering of their n and π molecular orbitals. 4,4'-Bipyrimidine has been experimentally determined to have specific vertical ionization energies, which differ from its isomers, providing a unique electronic fingerprint [1].

Physical Chemistry Analytical Chemistry Computational Chemistry

Target Application Scenarios for 4,4'-Bipyrimidine Based on Verified Performance Data


Construction of Heterometallic 2D and 3D Metal-Organic Frameworks (MOFs)

Procure 4,4'-bipyrimidine for synthesizing MOFs and coordination polymers with complex, non-linear topologies. Its unique ambidentate nature—acting as both a chelating and bridging ligand—is essential for creating heterometallic networks and ladder-type structures [1], an architectural control that simple linear linkers like 4,4'-bipyridine cannot provide [2].

Synthesis of Strong π-Acceptor Transition Metal Complexes

Select 4,4'-bipyrimidine when a ligand with a superior π-acceptor capacity is required for tuning the electronic properties of low-valent metal centers (e.g., Mo(0), W(0), Ru(II)). This compound yields complexes with significantly red-shifted MLCT absorption bands compared to analogous 2,2'-bipyridine complexes [1], making it ideal for developing novel photocatalysts and photosensitizers where enhanced back-bonding is desired.

Design of Electrocatalysts with Tunable Reduction Potentials

Use 4,4'-bipyrimidine as a core scaffold for developing ligands with finely adjustable redox properties. Substitution at the 6,6'-positions allows for systematic modulation of the ligand's reduction potential [1], enabling precise optimization of catalytic cycles in applications such as electrochemical CO2 reduction or other energy-relevant transformations.

Development of Iridium-Based OLED Materials

Incorporate 4,4'-bipyrimidine as a ligand in ionic iridium(III) complexes for light-emitting electrochemical cells (LECs) and organic light-emitting diodes (OLEDs). Patented applications explicitly claim the use of 4,4'-bipyrimidine-coordinated iridium complexes for light-emitting element materials [1], highlighting its utility in advanced optoelectronic device fabrication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Bipyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.